molecular formula C25H38O6 B018347 6'-Hydroxymethyl Simvastatin CAS No. 114883-29-3

6'-Hydroxymethyl Simvastatin

Cat. No.: B018347
CAS No.: 114883-29-3
M. Wt: 434.6 g/mol
InChI Key: ATPFRGQBOVFFQM-HGQWONQESA-N
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Description

6’-Hydroxymethyl Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The hydroxymethyl derivative of Simvastatin is formed through metabolic processes and retains some of the pharmacological properties of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Hydroxymethyl Simvastatin involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. This process includes the rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction. The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through biocatalyzed synthesis. This method uses enzymes to catalyze the conversion of precursors to the desired product under environmentally friendly conditions. The process is conducted at ambient temperature and often uses water as a reaction medium, reducing the need for harmful solvents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-Hydroxymethyl Simvastatin can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Mechanism of Action

6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The compound also affects various molecular targets and pathways, including the PI3K/AKT/caspase 3 pathway, which is involved in cell survival and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Simvastatin: The parent compound, which is widely used as a lipid-lowering agent.

    Lovastatin: Another statin with a similar mechanism of action but differing in its pharmacokinetic properties.

    Atorvastatin: A statin with a longer half-life and greater potency in lowering cholesterol levels.

Uniqueness

6’-Hydroxymethyl Simvastatin is unique due to its specific metabolic pathway and its ability to retain some pharmacological properties of Simvastatin. Its hydroxymethyl group provides distinct chemical reactivity, making it a valuable compound for studying the metabolism and pharmacokinetics of statins .

Properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFRGQBOVFFQM-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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